Melittin
Description
Melittin, a 26-amino acid cationic amphiphilic peptide (C₁₃₁H₂₂₈N₃₈O₃₂, 2847.5 Da), constitutes 40–60% of honeybee venom by dry weight . Its linear α-helical structure enables membrane disruption via hydrophobic (N-terminal) and hydrophilic (C-terminal) interactions, resulting in broad-spectrum antimicrobial, anticancer, and anti-inflammatory activities . This compound induces pore formation in lipid bilayers, leading to cell lysis, but also modulates intracellular pathways such as NF-κB and AP-1 to suppress inflammation and fibrosis .
Properties
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C131H229N39O31/c1-23-71(16)102(163-97(176)60-135)122(194)146-62-98(177)148-74(19)109(181)164-100(69(12)13)124(196)160-88(55-65(4)5)116(188)155-84(41-30-33-51-134)115(187)165-101(70(14)15)125(197)161-90(57-67(8)9)118(190)168-106(77(22)173)128(200)169-105(76(21)172)123(195)147-63-99(178)150-92(58-68(10)11)129(201)170-54-36-44-94(170)121(193)149-75(20)108(180)158-89(56-66(6)7)117(189)166-104(73(18)25-3)127(199)162-93(64-171)120(192)159-91(59-78-61-145-80-38-27-26-37-79(78)80)119(191)167-103(72(17)24-2)126(198)157-83(40-29-32-50-133)111(183)154-85(42-34-52-143-130(139)140)112(184)152-82(39-28-31-49-132)110(182)153-86(43-35-53-144-131(141)142)113(185)156-87(46-48-96(137)175)114(186)151-81(107(138)179)45-47-95(136)174/h26-27,37-38,61,65-77,81-94,100-106,145,171-173H,23-25,28-36,39-60,62-64,132-135H2,1-22H3,(H2,136,174)(H2,137,175)(H2,138,179)(H,146,194)(H,147,195)(H,148,177)(H,149,193)(H,150,178)(H,151,186)(H,152,184)(H,153,182)(H,154,183)(H,155,188)(H,156,185)(H,157,198)(H,158,180)(H,159,192)(H,160,196)(H,161,197)(H,162,199)(H,163,176)(H,164,181)(H,165,187)(H,166,189)(H,167,191)(H,168,190)(H,169,200)(H4,139,140,143)(H4,141,142,144)/t71-,72-,73-,74-,75-,76+,77+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,100-,101-,102-,103-,104-,105-,106-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXZNPDIRNWWCW-JFTDCZMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C131H229N39O31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001046261 | |
| Record name | Melittin (honeybee) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001046261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2846.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20449-79-0, 37231-28-0 | |
| Record name | Forapin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020449790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Melittin (honeybee) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001046261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Melittin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 20449-79-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase synthesis remains the gold standard for producing this compound with high reproducibility. The stepwise addition of Fmoc-protected amino acids to a resin-bound peptide chain enables precise control over sequence and post-translational modifications. Early work by demonstrated that synthetic this compound, devoid of natural contaminants like N-formylthis compound, forms anion-selective channels in lipid bilayers indistinguishable from native this compound. The protocol involves:
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Resin Selection : Rink-amide PEG resin (0.18 mmol/g) for C-terminal amidation.
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Coupling Conditions : DIC/Oxyma activation at 75°C under microwave irradiation (170 W for 15 s, then 30 W for 115 s).
-
Deprotection : 20% piperidine in DMF for Fmoc removal.
A comparative study evaluated coupling agents and temperatures (Table 1):
Table 1: SPPS Efficiency Under Varied Conditions
| Coupling Agent | Temp (°C) | Time (h) | Purity (%) | Yield (%) |
|---|---|---|---|---|
| DIC/HOBt | 70 | 7 | 73 | 47 |
| DIC/Oxyma | 70 | 7 | 82 | 76 |
| PyAOP/DIEA | 70 | 2.1 | 95 | 63 |
Microwave-assisted synthesis at 75°C improved yields to 76% with DIC/Oxyma, while PyAOP/DIEA achieved 95% purity in just 2.1 hours. Challenges include aggregation-prone sequences (e.g., hydrophobic residues 1–10: GIGAVLKVL), necessitating double couplings for arginine.
Modified this compound Synthesis
Structural modifications to enhance stability or specificity are facilitated by computational modeling. redesigned this compound using Discovery Studio and AlphaFold2, substituting residues to increase α-helix stability (PLDDT score: +12%) and hydrophobicity (+18%). The modified sequence (GIGAVLKVLTTALPALISWIKRKRQQ) was synthesized via SPPS with a 30.97% yield after preparative HPLC. MALDI-TOF confirmed a molecular weight of 2,846 Da (theoretical: 2,845.3 Da). Despite lower yields than native this compound, modified variants showed equivalent antimicrobial activity against Staphylococcus aureus (MIC: 2 µg/mL).
Recombinant Production in Escherichia coli
Expression and Solubility Challenges
Recombinant this compound production faces toxicity issues due to its lytic properties. fused this compound to GST-6xHis tags, directing expression to inclusion bodies. Induction with 0.1 mM IPTG at 25°C for 16 hours minimized proteolysis, yielding 5–10 mg/L of fusion protein. However, only 0.5–1 mg/L of pure this compound was recovered post-thrombin cleavage.
Detergent-Assisted Extraction
To solubilize inclusion bodies, employed sequential extraction with non-ionic detergents (Tween-80, Span-80) at pH 4.0. This enriched GST-6xHis-melittin by 90% relative to truncated GST-6xHis (Table 2):
Table 2: Detergent Efficiency in this compound Extraction
| Detergent | Conc (%) | Solubilized Protein (mg/L) | This compound Purity (%) |
|---|---|---|---|
| Tween-80 | 1.0 | 8.2 | 85 |
| Span-80 | 2.0 | 7.5 | 78 |
| Control | 0 | 1.1 | <10 |
Nickel affinity chromatography at pH 7.5 further purified this compound to >95%, though yields remained low compared to SPPS.
Purification Techniques
Affinity Chromatography
Recombinant this compound purification requires tag removal. used glutathione agarose for GST-tagged proteins, followed by thrombin cleavage (2 U, 37°C, 2 h). Size-exclusion chromatography (Superdex 30) then separated this compound (2.8 kDa) from GST (26 kDa), yielding 98% pure peptide.
Comparative Analysis of Preparation Methods
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Time (Days) | Allergen Removal |
|---|---|---|---|---|
| SPPS | 76–95 | 95–100 | 3–7 | Not applicable |
| Recombinant | 0.5–1 | 95–98 | 5–10 | Partial |
| Cation-exchange | 93 | 99 | 1 | Complete |
SPPS offers superior yield and scalability but requires expertise in peptide chemistry. Recombinant methods, though slower, enable isotopic labeling for NMR studies. Cation-exchange purification is optimal for natural venom processing but depends on crude venom quality.
Chemical Reactions Analysis
Types of Reactions
Melittin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized by reactive oxygen species, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction of disulfide bonds in this compound can be achieved using reducing agents such as dithiothreitol (DTT).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other reactive oxygen species.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents used in peptide synthesis.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Cleavage of disulfide bonds.
Substitution: Modified this compound peptides with altered amino acid sequences.
Scientific Research Applications
Anticancer Applications
Melittin exhibits potent anticancer properties across various cancer types, demonstrating its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Comparative Efficacy
A study comparing this compound with conventional chemotherapeutics (cisplatin and doxorubicin) revealed that this compound had superior anticancer effects on certain cell lines, indicating its potential as a standalone or adjunct therapy .
Antimicrobial Properties
This compound is recognized for its broad-spectrum antimicrobial activity against various pathogens.
Synergistic Effects
Combination therapies involving this compound have shown enhanced efficacy against resistant strains when used alongside traditional antibiotics, suggesting a promising avenue for combating antibiotic resistance .
| Pathogen | Activity Observed | References |
|---|---|---|
| Staphylococcus aureus | Significant membrane disruption | |
| Drug-resistant bacteria | Enhanced efficacy when combined with antibiotics |
Anti-Inflammatory Applications
This compound demonstrates significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Clinical Implications
The ability of this compound to reduce inflammation has implications for treating chronic pain conditions, providing a natural alternative to synthetic anti-inflammatory drugs.
| Condition | Observed Effects | References |
|---|---|---|
| Rheumatoid Arthritis | Reduced inflammatory markers | |
| Bursitis | Pain relief; FDA approved |
Drug Delivery Systems
Recent advancements have explored this compound's role in drug delivery systems, particularly through nanocarrier technologies.
Nanomodification
Modifications to this compound have been developed to enhance its specificity while reducing cytotoxicity. These strategies include encapsulating this compound within nanoparticles or conjugating it with targeting moieties to improve therapeutic outcomes without off-target effects .
Mechanism of Action
Melittin exerts its effects primarily by interacting with cell membranes. It has strong surface activity on lipid membranes, causing pore formation and membrane disruption. This leads to cell lysis and the release of intracellular contents . This compound also activates nociceptor (pain receptor) cells through various mechanisms, including the activation of transient receptor potential vanilloid receptor channels and the release of inflammatory mediators .
Comparison with Similar Compounds
Comparison with Similar Compounds
Melittin’s functional and structural uniqueness is highlighted through comparisons with other bioactive peptides:
Comparison with Bee Venom Components
- Key Insight : While both this compound and apamin suppress fibrosis, their mechanisms diverge: this compound targets NF-κB/AP-1, whereas apamin modulates TGF-β signaling .
Comparison with Antimicrobial Peptides (AMPs)
- Key Insight : this compound outperforms human and frog-derived AMPs in potency (lower MIC) and biofilm eradication but requires structural optimization to mitigate toxicity .
Comparison with Membrane-Active Peptides
| Peptide | Mechanism | Pore Type | Cellular Targets |
|---|---|---|---|
| This compound | Toroidal pore formation | Disordered, transient | Broad (bacteria, cancer) |
| Alamethicin | Barrel-stave pores | Stable, voltage-gated | Lipid bilayers |
| Gramicidin A | Helix dimerization | Single-file channel | Bacterial membranes |
- Key Insight : Unlike alamethicin’s voltage-gated pores, this compound’s toroidal pores cause rapid membrane destabilization, enabling anticancer activity beyond mere lysis (e.g., caspase-3 inhibition in neuroblasts ).
Modified this compound vs. Native this compound
- Key Insight : Tryptophan-substituted this compound (DapAMCA-Melittin) reduces hemolysis by 90% while retaining antitumor efficacy, demonstrating structure-activity trade-offs .
Research Findings and Clinical Implications
- Anticancer Synergy: this compound combined with temozolomide inhibits melanoma cell invasion by 89–95% .
- Anti-Biofilm Action: this compound eradicates 80% of Pseudomonas aeruginosa biofilms at 8 µg/mL .
- Neuroprotection : At 10 µg/mL, this compound reverses H₂O₂-induced apoptosis by upregulating Bcl-2 and suppressing Bax/caspase-3 .
Biological Activity
Melittin, a 26-amino acid peptide derived from the venom of honeybees (Apis mellifera), is recognized for its diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. This article explores the multifaceted biological effects of this compound, supported by case studies and research findings.
Overview of this compound
This compound constitutes approximately 50% of honeybee venom and is primarily responsible for its toxic effects. Its structure allows it to interact with lipid membranes, leading to cell lysis and various physiological responses. The peptide's amphipathic nature enables it to disrupt cellular membranes, making it a potent agent against a range of pathogens.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that this compound can effectively disrupt bacterial membranes, leading to cell death.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 0.5 - 2 μg/mL | Membrane disruption and lysis |
| Escherichia coli | 1 - 4 μg/mL | Membrane destabilization |
| Pseudomonas aeruginosa | 2 - 8 μg/mL | Pore formation in bacterial membranes |
Research indicates that this compound's efficacy is enhanced when used in combination with other antimicrobial agents, potentially overcoming resistance mechanisms in bacteria .
Antiviral Properties
This compound has been shown to possess antiviral activity against various viruses, including enterovirus 71 (EV-71), human immunodeficiency virus (HIV), and herpes simplex virus (HSV). Its mechanism often involves direct interaction with viral envelopes, leading to membrane destabilization.
Case Study: Antiviral Efficacy Against EV-71
A study demonstrated that this compound significantly reduced viral titers and cytopathic effects associated with EV-71 infection in vitro. The treatment resulted in a four-fold decrease in mRNA expression levels of viral proteins compared to untreated controls .
| Virus Type | Concentration | Effect |
|---|---|---|
| Enterovirus 71 | 2 μg/mL | Reduced infectivity and cytopathic effects |
| HIV-1 | 20-100 μg/mL | Enhanced cDNA synthesis post-infection |
| Herpes Simplex Virus | Varies | Inhibited cell fusion and viral spread |
These findings highlight this compound's potential as a therapeutic agent in antiviral treatments, particularly when used in combination with other drugs .
Anti-inflammatory Effects
This compound's anti-inflammatory properties have been documented in various studies. It modulates immune responses by inhibiting the production of pro-inflammatory cytokines and chemokines.
This compound decreases the expression of matrix metalloproteinases (MMPs) involved in tissue remodeling during inflammation. For instance, it has been shown to suppress MMP-9 expression in human aortic smooth muscle cells, which is significant for conditions like atherosclerosis .
Anticancer Activity
This compound has demonstrated promising anticancer activities across different cancer types. It induces apoptosis in cancer cells through multiple pathways, including the activation of caspases and the modulation of death receptor signaling.
Case Study: Hepatocellular Carcinoma
In vivo studies have shown that this compound suppresses tumor growth in hepatocellular carcinoma models by inhibiting metastasis and promoting apoptosis .
| Cancer Type | Effect Observed |
|---|---|
| Hepatocellular carcinoma | Tumor growth suppression |
| Colon cancer | Synergistic effects with epirubicin |
Q & A
Q. How can machine learning models predict this compound's off-target interactions in multi-omics datasets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
